Oscillatorin

Description

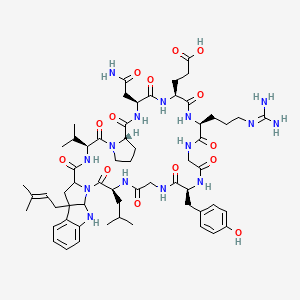

Oscillatorin is a cyclic decapeptide (10-amino acid cyclic peptide) produced by cyanobacteria such as Oscillatoria agardhii and Planktothrix rubescens. It contains oscillatoric acid, a unique pyrrolo-indole amino acid derivative, which contributes to its bioactivity as a chymotrypsin inhibitor . Unlike many cyanobacterial oligopeptides, this compound is synthesized ribosomally rather than via nonribosomal peptide synthetase (NRPS) pathways. The precursor peptide, OscA, is encoded by the oscA gene, and post-translational modifications (e.g., cyclization) are mediated by enzymes in the osc gene cluster . This compound’s structure includes eight ribosomally encoded amino acids (Pro-Asn-Glu-Arg-Gly-Tyr-Gly-Leu), valine (origin unknown), and cyclization via a putative formyltetrahydrofolate cycloligase .

Properties

Molecular Formula |

C60H85N15O14 |

|---|---|

Molecular Weight |

1240.4 g/mol |

IUPAC Name |

3-[(4S,10S,13S,16S,19S,25S,31S)-13-(2-amino-2-oxoethyl)-19-[3-(diaminomethylideneamino)propyl]-25-[(4-hydroxyphenyl)methyl]-42-(3-methylbut-2-enyl)-31-(2-methylpropyl)-2,5,11,14,17,20,23,26,29,32-decaoxo-4-propan-2-yl-3,6,12,15,18,21,24,27,30,33,35-undecazapentacyclo[31.10.0.06,10.034,42.036,41]tritetraconta-36,38,40-trien-16-yl]propanoic acid |

InChI |

InChI=1S/C60H85N15O14/c1-31(2)21-22-60-28-44-55(87)73-49(33(5)6)57(89)74-24-10-14-43(74)54(86)71-41(27-45(61)77)53(85)70-39(19-20-48(80)81)52(84)69-38(13-9-23-64-59(62)63)50(82)65-29-46(78)67-40(26-34-15-17-35(76)18-16-34)51(83)66-30-47(79)68-42(25-32(3)4)56(88)75(44)58(60)72-37-12-8-7-11-36(37)60/h7-8,11-12,15-18,21,32-33,38-44,49,58,72,76H,9-10,13-14,19-20,22-30H2,1-6H3,(H2,61,77)(H,65,82)(H,66,83)(H,67,78)(H,68,79)(H,69,84)(H,70,85)(H,71,86)(H,73,87)(H,80,81)(H4,62,63,64)/t38-,39-,40-,41-,42-,43-,44?,49-,58?,60?/m0/s1 |

InChI Key |

VMYFCWSHTOSIJD-QYABUWCPSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC=C(C)C)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CC6=CC=C(C=C6)O)CCCN=C(N)N)CCC(=O)O)CC(=O)N)C(C)C |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC=C(C)C)C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CC6=CC=C(C=C6)O)CCCN=C(N)N)CCC(=O)O)CC(=O)N)C(C)C |

Synonyms |

oscillatorin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyanobacterial Compounds

Microviridin

Biosynthesis : Microviridin is a tridecapeptide synthesized ribosomally via the mdnA precursor gene, analogous to oscillatorin’s oscA. Both compounds undergo enzymatic cyclization and acetylation .

Function : Microviridin inhibits serine proteases (e.g., trypsin), while this compound targets chymotrypsin .

Structural Differences : Microviridin lacks oscillatoric acid and contains unique cross-linking modifications .

Microcystins

Biosynthesis : Microcystins are hepatotoxic heptapeptides produced via NRPS pathways, contrasting with this compound’s ribosomal origin .

Function : Microcystins inhibit protein phosphatases (e.g., PP1/PP2A), whereas this compound is a protease inhibitor .

Structural Hallmark : Microcystins contain methyl-dehydroalanine (Mdha), absent in this compound .

Cyanopeptolins and Anabaenopeptins

Biosynthesis: Both are NRPS-derived cyclic peptides, differing from this compound’s ribosomal pathway . Function: Cyanopeptolins inhibit trypsin and thrombin; anabaenopeptins target carboxypeptidases. This compound’s specificity for chymotrypsin distinguishes it . Structural Features: Cyanopeptolins often include chlorinated tyrosine residues, while anabaenopeptins feature a conserved lysine residue .

Aeruginosins

Function: They inhibit thrombin and plasmin, unlike this compound’s chymotrypsin inhibition . Structural Note: Aeruginosins contain Choi (cyclohexylalanine), absent in this compound .

Comparative Data Table

Key Research Findings

- Dual Biosynthetic Pathways in Planktothrix: The strain NIVA CYA 98 employs both ribosomal (this compound, microviridin) and NRPS pathways (cyanopeptolins, microcystins) to diversify protease inhibitors, likely as an evolutionary adaptation .

- Structural Uniqueness: Oscillatoric acid, a pyrrolo-indole derivative, is absent in other cyanopeptides, making this compound distinct in both structure and biosynthesis .

- Functional Overlap : Despite differing biosynthesis, this compound and microviridin both inhibit proteases, suggesting convergent ecological roles in defense against predators or pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.